molecular formula C18H19NO5S B4580586 Phenacyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate

Phenacyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate

Cat. No.: B4580586
M. Wt: 361.4 g/mol
InChI Key: RIYQFJYVUPJSLF-UHFFFAOYSA-N
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Description

Phenacyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate is 361.09839388 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Engineering

Polymer electrolytes and conducting polymers have been a significant focus of research due to their applications in fuel cells, batteries, and other electrochemical devices. For example, the synthesis and characterization of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes demonstrate the utility of functionalized polymers in creating high-performance materials for energy applications (Kim et al., 2011). Similarly, the development of sulfonated poly(thiophenylene) showcases the synthesis of novel polyaromatic electrolytes with high proton conductivity, relevant for fuel cell technologies (Miyatake et al., 1997).

Organic Synthesis and Catalysis

Research into the controlled synthesis of complex molecules is crucial for the development of pharmaceuticals, agrochemicals, and new materials. The work on one-pot multistep reactions, such as the synthesis of dimethyl sulfomycinamate, illustrates the compound's potential role in facilitating complex organic transformations (Bagley et al., 2005). This area of application is crucial for the synthesis of bioactive molecules and the development of novel therapeutic agents.

Material Science and Functional Materials

The creation of materials with specific properties, such as fire retardancy or enhanced thermal stability, is another area of application. The study on poly(sulfonyldiphenylene phenylphosphonate) and its effects on poly(butylene terephthalate) demonstrates the potential for using sulfone-based compounds to improve the performance and safety of polymeric materials (Balabanovich & Engelmann, 2003).

Environmental and Analytical Chemistry

Compounds like "2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate" could also find applications in environmental remediation and analytical chemistry. For instance, the investigation into the sulfate radical's generation from peroxydisulfate activated by iron(II) highlights the role of sulfonyl and related compounds in environmental decontamination processes (Wang et al., 2018).

Properties

IUPAC Name

phenacyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-14-8-10-16(11-9-14)25(22,23)19(2)12-18(21)24-13-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYQFJYVUPJSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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